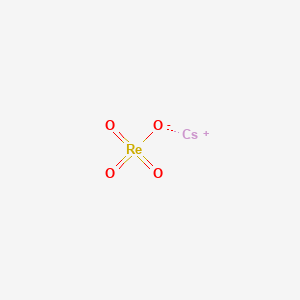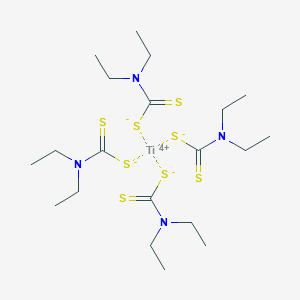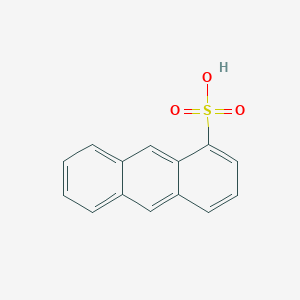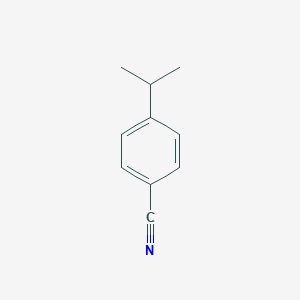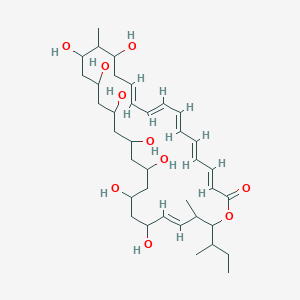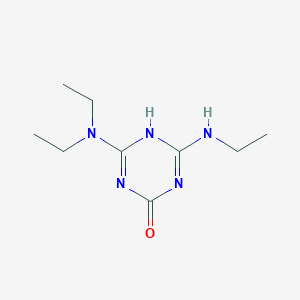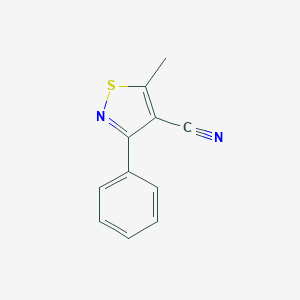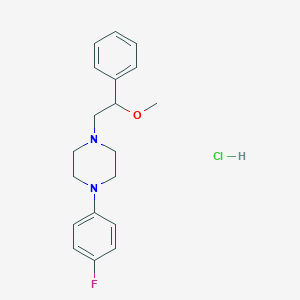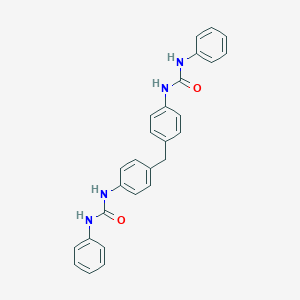
Urea, N,N''-(methylenedi-4,1-phenylene)bis(N'-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, N,N''-(methylenedi-4,1-phenylene)bis(N'-phenyl-') is a chemical compound that has been widely used in scientific research. This compound is also known as MDPP and is a derivative of urea. It has been used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of MDPP is not fully understood. However, it is believed to interact with various proteins and enzymes in the body, which can lead to changes in their activity. MDPP has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
MDPP has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory and analgesic effects. In addition, MDPP has been shown to have neuroprotective effects, which could make it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using MDPP in lab experiments is its relatively simple synthesis method. It is also readily available and relatively inexpensive. However, one of the limitations of using MDPP is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research involving MDPP. One potential direction is the development of MDPP-based drugs for the treatment of neurodegenerative diseases such as Alzheimer's disease. Another potential direction is the development of MDPP-based anti-cancer drugs. Additionally, further research is needed to fully understand the mechanism of action of MDPP and its potential therapeutic applications.
Conclusion:
MDPP is a chemical compound that has been widely used in scientific research. Its relatively simple synthesis method and availability make it a valuable tool for researchers in various fields. MDPP has been shown to have various biochemical and physiological effects and has potential therapeutic applications in neurodegenerative diseases and cancer. Further research is needed to fully understand the mechanism of action of MDPP and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of MDPP involves the reaction between urea and 4,1-phenylenediamine in the presence of a catalyst. The reaction takes place in a solvent, usually methanol or ethanol, under reflux conditions. The resulting product is a white crystalline solid that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
MDPP has been used in various fields of scientific research. One of its primary applications is in medicinal chemistry, where it has been used as a starting material for the synthesis of various compounds with potential therapeutic properties. It has also been used in biochemistry and pharmacology to study the mechanism of action of various drugs and to identify potential drug targets.
Propiedades
| 13140-83-5 | |
Fórmula molecular |
C27H24N4O2 |
Peso molecular |
436.5 g/mol |
Nombre IUPAC |
1-phenyl-3-[4-[[4-(phenylcarbamoylamino)phenyl]methyl]phenyl]urea |
InChI |
InChI=1S/C27H24N4O2/c32-26(28-22-7-3-1-4-8-22)30-24-15-11-20(12-16-24)19-21-13-17-25(18-14-21)31-27(33)29-23-9-5-2-6-10-23/h1-18H,19H2,(H2,28,30,32)(H2,29,31,33) |
Clave InChI |
AFGPVXVFZRRJGM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)NC4=CC=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)NC4=CC=CC=C4 |
| 13140-83-5 | |
Descripción física |
OtherSolid |
Sinónimos |
N,N-(methylenedi-4,1-phenylene)bis[N'-phenyl-Urea] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



